1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a molecular formula of C12H15ClO2. It is a derivative of phenylpropanone, characterized by the presence of a chloro group, a hydroxy group, and a methyl group on the phenyl ring, along with a dimethylpropanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxy-3-methylbenzaldehyde and 2,2-dimethylpropanal.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-(5-Chloro-2-oxo-3-methylphenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of 1-(5-Methoxy-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone: Similar structure but lacks the dimethylpropanone moiety.
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone: Similar structure but with a different alkyl chain length.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-7-5-8(13)6-9(10(7)14)11(15)12(2,3)4/h5-6,14H,1-4H3 |
InChI Key |
QXGKWNQMFLNMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.